2-Hydroxy Estradiol 6-N3-Adenine
Description
Properties
CAS No. |
912671-55-7 |
|---|---|
Molecular Formula |
C23H27N5O3 |
Molecular Weight |
421.501 |
IUPAC Name |
(8R,9S,13S,14S,17S)-6-(6-aminopurin-3-yl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C23H27N5O3/c1-23-5-4-11-12-7-17(29)18(30)8-14(12)16(6-13(11)15(23)2-3-19(23)31)28-10-27-21(24)20-22(28)26-9-25-20/h7-11,13,15-16,19,29-31H,2-6,24H2,1H3/t11-,13-,15+,16?,19+,23+/m1/s1 |
InChI Key |
SKTXDUKLUKAABT-MIPWJFNXSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CC(C4=CC(=C(C=C34)O)O)N5C=NC(=C6C5=NC=N6)N |
Synonyms |
(17β)-6-(6-Amino-3H-purin-3-yl)-estra-1,3,5(10)-triene-2,3,17-triol |
Origin of Product |
United States |
Biochemical Pathways of Adduct Formation
Biosynthesis of 2-Hydroxyestradiol (B1664083) (2-OHE2)
The initial and rate-limiting step in this pathway is the hydroxylation of 17β-estradiol to form the catechol estrogen, 2-hydroxyestradiol (2-OHE2). This conversion is a major route of estrogen metabolism. wikipedia.orgnih.gov
The introduction of a hydroxyl group at the C-2 position of the estrogen A-ring is catalyzed by a superfamily of heme-containing monooxygenases known as cytochrome P450 (CYP) enzymes. wikipedia.orgresearchgate.net Several CYP isoforms are capable of this reaction, with varying degrees of efficiency and tissue specificity.
Predominantly, CYP1A2 is the key enzyme responsible for estradiol (B170435) 2-hydroxylation in the liver, which is the primary site of estrogen metabolism. wikipedia.orgnih.govnih.gov In extrahepatic tissues, such as the breast, uterus, and brain, CYP1A1 plays a more significant role in the formation of 2-OHE2. researchgate.netrupahealth.com While CYP1A1 and CYP1A2 show a strong preference for 2-hydroxylation, other isoforms like CYP1B1, CYP3A4, and members of the CYP2C family (CYP2C8, CYP2C9) can also contribute to the formation of 2-OHE2, albeit often to a lesser extent. wikipedia.orgnih.govnih.govoup.com For instance, CYP1A2 exhibits the highest activity for 2-hydroxylation, followed by CYP1A1. nih.gov In contrast, CYP1B1 primarily catalyzes the formation of 4-hydroxyestrogens, which are considered more carcinogenic. nih.gov
The relative contribution of these enzymes can be influenced by various factors, including genetic polymorphisms and exposure to environmental inducers. For example, cigarette smoking has been shown to increase the 2-hydroxylation of estradiol, likely through the induction of CYP1A enzymes. nih.gov
The cytochrome P450 enzymes responsible for estradiol metabolism are primarily located in the endoplasmic reticulum of the cell. nih.gov This subcellular localization places the generation of 2-OHE2 in close proximity to other cellular machinery, facilitating its subsequent metabolic transformations. The liver contains the highest concentration of these enzymes, making it the principal site of 2-OHE2 biosynthesis. researchgate.net However, the presence of these enzymes in extrahepatic tissues means that 2-OHE2 can also be formed locally in tissues that are targets for estrogen action. researchgate.netrupahealth.com
Oxidation of 2-Hydroxyestradiol to Estradiol-2,3-quinone (E2-2,3-Q)
Once formed, 2-OHE2 can be further oxidized to a highly reactive intermediate, estradiol-2,3-quinone (E2-2,3-Q). aacrjournals.orgresearchgate.netnih.gov This ortho-quinone is a potent electrophile, meaning it is electron-deficient and readily reacts with nucleophiles, such as the nitrogen atoms in DNA bases.
The oxidation of catechol estrogens to their corresponding quinones can be catalyzed by various enzymes with peroxidase activity, including prostaglandin (B15479496) H synthase and lactoperoxidase. nih.gov These enzymes facilitate the removal of electrons from the hydroxyl groups of 2-OHE2, leading to the formation of the unstable E2-2,3-Q. nih.gov This oxidation can also be mediated by tyrosinase. nih.govnih.gov The formation of E2-2,3-Q is a critical activation step, as this quinone is the ultimate reactive species that forms covalent bonds with DNA. researchgate.net
The metabolic pathway involving catechol estrogens is also a significant source of reactive oxygen species (ROS). scielo.org.aroup.com The interconversion between the catechol (2-OHE2), the semiquinone, and the quinone (E2-2,3-Q) is a process known as redox cycling. scielo.org.aroup.comtandfonline.com During this cycling, electrons are transferred to molecular oxygen, leading to the formation of superoxide (B77818) anion radicals. wikipedia.orgscielo.org.ar These can be further converted to other ROS, such as hydrogen peroxide and the highly reactive hydroxyl radical. scielo.org.arnih.gov This production of ROS can induce oxidative DNA damage, such as single- and double-strand breaks, in addition to the formation of covalent DNA adducts by the quinone itself. researchgate.netnih.gov The generation of ROS can occur through both enzymatic (e.g., cytochrome P450 reductase) and non-enzymatic mechanisms, such as those involving copper ions. wikipedia.orgnih.govresearchgate.net
Covalent Adduction to Deoxyadenosine Residues in DNA
The electrophilic E2-2,3-Q, once formed, can attack the electron-rich centers in DNA bases. While it can react with guanine (B1146940), its reaction with adenine (B156593) is of particular interest. The formation of the 2-Hydroxy Estradiol 6-N3-Adenine adduct occurs through a Michael addition reaction, where the C6 position of the estradiol B-ring forms a covalent bond with the exocyclic N3-amino group of deoxyadenosine. aacrjournals.orgresearchgate.net
Unlike some other estrogen-DNA adducts that are unstable and lead to the loss of the purine (B94841) base (depurination), the 2-OHE2-6-N3-adenine adduct is considered a stable adduct that remains in the DNA unless removed by cellular repair mechanisms. aacrjournals.orgnih.gov However, some studies have also identified the formation of depurinating adducts from the reaction of E2-2,3-Q with adenine, specifically 2-OHE2-6-N3Ade. nih.govresearchgate.netbslonline.org The formation of such adducts, whether stable or depurinating, can distort the DNA helix, leading to errors during DNA replication and transcription, and ultimately, to mutations that may initiate cancer. bslonline.orgspandidos-publications.com
The reactivity of E2-2,3-Q with DNA is considered to be less than that of its counterpart, estradiol-3,4-quinone (B1197220) (formed from 4-hydroxyestradiol), which predominantly forms depurinating adducts. nih.govresearchgate.netspandidos-publications.com This difference in reactivity and the types of adducts formed may contribute to the varying carcinogenic potential of the 2- and 4-hydroxylated estrogen metabolites. nih.govspandidos-publications.com
Mechanism of Electrophilic Attack at the N3 Position of Adenine
The formation of the covalent bond between 2-hydroxyestradiol and adenine in DNA is a direct consequence of the electrophilic nature of estradiol-2,3-quinone (E2-2,3-Q). While E2-2,3-Q is reactive, it is considered less so than its isomeric counterpart, estradiol-3,4-quinone. d-nb.inforesearchgate.net
Research suggests that E2-2,3-Q can isomerize to a more electrophilic intermediate, a p-quinone methide. mdpi.comaacrjournals.org This highly reactive species then undergoes a nucleophilic attack from the DNA base. The reaction leading to the formation of the this compound adduct is a 1,6-Michael addition. nih.gov
In this mechanism, the N3 position of the adenine base acts as the nucleophile, attacking the C6 position of the estradiol quinone methide. The N3 position of adenine is a known site for the formation of depurinating adducts, which are lesions where the modified base is excised from the DNA backbone, leaving an apurinic site. nih.govoup.com These apurinic sites, if not properly repaired, can lead to mutations during DNA replication.
It is important to note that the formation of the 2-OHE2-6-N3-Adenine adduct is a less frequent event compared to the formation of adducts from the more reactive estradiol-3,4-quinone. d-nb.infonih.gov Nevertheless, its formation represents a pathway of genotoxic damage resulting from estrogen metabolism.
Stereochemical Aspects of Adduct Formation
The adduction of the estradiol moiety to the adenine base is not a random process in terms of its three-dimensional orientation. The attack of the adenine nucleophile on the C6 position of the estradiol quinone methide can occur from two different faces of the steroid molecule. This results in the formation of two diastereomeric adducts, designated as the α and β isomers.
While direct and extensive studies on the stereochemistry of the this compound adduct are limited, research on analogous adducts, such as those formed at the N7 position of guanine and adenine, has demonstrated the formation of both α and β stereoisomers. researchgate.net It is therefore highly probable that the this compound adduct also exists as a mixture of the 6α and 6β diastereomers. The specific ratio of these stereoisomers formed in vivo can be influenced by enzymatic and cellular environments. The different spatial arrangements of the α and β adducts can have significant implications for their recognition and processing by DNA repair enzymes, potentially leading to different biological outcomes.
Molecular Mechanisms of Genotoxicity Induced by 2 Hydroxy Estradiol 6 N3 Adenine
DNA Adduct Stability and Depurination Kinetics
The formation of 2-OHE2-6-N3-Ade results from the reaction of estradiol-2,3-quinone (E2-2,3-Q), an oxidized metabolite of 2-hydroxyestradiol (B1664083) (2-OHE2), with the N3 position of adenine (B156593) bases in DNA. researchgate.netd-nb.info While some adducts derived from 2-hydroxyestrogens are noted to be stable, 2-OHE2-6-N3-Ade is characterized as a depurinating adduct, signifying its instability within the DNA structure. core.ac.ukmdpi.combmbreports.orgoup.comnih.gov
The reaction of E2-2,3-Q with DNA yields the 2-OHE2-6-N3-Ade adduct at significantly lower levels compared to the adducts formed by its more reactive isomer, estradiol-3,4-quinone (B1197220) (E2-3,4-Q). d-nb.inforesearchgate.net Research has quantified the formation of this adduct under specific experimental conditions, as detailed in the table below.
| Experimental Condition | Adduct Level (µmol/mol DNA-P) | Source |
| Reaction of E2-2,3-Q with DNA | 4 | researchgate.net |
| Maximum amount observed in reaction | 12 | researchgate.net |
A defining characteristic of the 2-OHE2-6-N3-Ade adduct is its rapid and spontaneous release from the DNA backbone. core.ac.ukoup.com This process, known as depurination, involves the cleavage of the N-glycosidic bond that links the damaged adenine base to the deoxyribose sugar of the DNA strand. aacrjournals.org Studies have described the depurination of 2-OHE2-6-N3-Ade as "immediate" and "instantaneous" upon its formation. researchgate.net This chemical instability means the adduct has a very short half-life within the DNA molecule, quickly leading to the next stage of DNA damage.
The spontaneous release of the 2-OHE2-6-N3-Ade adduct from the DNA backbone results in the formation of a non-instructional lesion known as an abasic, or apurinic, site. core.ac.ukmdpi.combmbreports.orgaacrjournals.org This site is a gap in the DNA sequence where the adenine base is missing, but the sugar-phosphate backbone remains intact. The rapid depurination of the 2-OHE2-6-N3-Ade adduct can lead to a sudden increase in the number of apurinic sites within a cell's genome. researchgate.net These apurinic sites are highly mutagenic if they are not efficiently and accurately repaired by the cell's DNA repair machinery, such as the base excision repair (BER) pathway. mdpi.comresearchgate.net
Impact on DNA Integrity and Replication Fidelity
The formation of apurinic sites following the depurination of the 2-OHE2-6-N3-Ade adduct has significant consequences for the maintenance of DNA integrity and the fidelity of DNA replication. These lesions disrupt the normal template information required for high-fidelity DNA synthesis.
The presence of an apurinic site in the DNA template strand presents a major obstacle to the progression of high-fidelity replicative DNA polymerases, such as DNA polymerase δ and ε. nih.gov These enzymes typically stall at such non-coding lesions, which can lead to the collapse of the replication fork and the formation of more complex DNA damage, such as double-strand breaks. To overcome this blockage, cells may employ specialized, lower-fidelity translesion synthesis (TLS) polymerases. nih.gov These TLS polymerases are capable of replicating past the apurinic site, but often do so in an error-prone manner.
When a DNA polymerase encounters an apurinic site, the absence of a templating base leads to a higher probability of nucleotide misincorporation on the opposite strand. aacrjournals.org Many DNA polymerases preferentially insert an adenine nucleotide opposite an abasic site, a phenomenon often referred to as the "A-rule". nih.govaacrjournals.org The initial damage occurred at an adenine base, leading to the formation of the 2-OHE2-6-N3-Ade adduct and its subsequent depurination. If a polymerase follows the "A-rule" and inserts another adenine opposite the resulting abasic site, it could restore the original sequence. However, the insertion of any other base (guanine, cytosine, or thymine) will result in a mutation. Error-prone repair or misreplication of these apurinic sites is a primary mechanism by which estrogen-DNA adducts generate the critical mutations that can initiate cellular transformation. oup.combslonline.orgresearchgate.net
Contribution to Genomic Instability
Implications for Base Excision Repair Pathway Activation
The formation of DNA adducts, including 2-Hydroxy Estradiol (B170435) 6-N3-Adenine, triggers cellular DNA repair mechanisms. The primary pathway for the repair of base damage is the Base Excision Repair (BER) pathway. BER is initiated by DNA glycosylases that recognize and remove the damaged base, creating an apurinic/apyrimidinic (AP) site. nih.gov
While depurinating adducts directly generate AP sites, the repair of stable adducts like 2-Hydroxy Estradiol 6-N3-Adenine can also involve the BER pathway. dtic.mil However, the presence of a bulky, stable adduct can potentially interfere with the efficiency of BER. dtic.mil Studies have suggested that the presence of a stable adduct in close proximity to an AP site can modulate the repair process, sometimes even enhancing it, possibly by recruiting repair enzymes more effectively. dtic.mil
The generation of reactive oxygen species (ROS) during the redox cycling of catechol estrogens can also induce oxidative DNA damage, such as 8-oxo-deoxyguanosine (8-oxo-dG), which is a substrate for the BER pathway. nih.govnih.gov The repair of these oxidized bases by BER also results in the formation of AP sites. nih.gov Therefore, the genotoxicity of 2-hydroxyestradiol is a complex process involving both direct adduct formation and indirect damage through ROS, both of which can lead to the activation of the BER pathway.
| DNA Adduct Type | Primary Genotoxic Lesion | Implication for BER |
| Depurinating Adducts (from 4-OHE2) | Apurinic/Apyrimidinic (AP) sites. oup.comnih.gov | Direct generation of substrate for BER. nih.gov |
| This compound (Stable Adduct) | Covalent modification of adenine. nih.govcancerbiomed.org | Can be recognized and repaired by BER, but may also interfere with the repair of other lesions. dtic.mil |
| Oxidized Bases (e.g., 8-oxo-dG) | Oxidative damage to DNA bases. nih.govnih.gov | Substrate for BER, leading to AP site formation during repair. nih.gov |
Link to Mutagenesis in Cellular Models
The formation of this compound and other DNA adducts can lead to mutations if they are not properly repaired before DNA replication. The persistence of a stable adduct can cause the DNA polymerase to misread the template strand, resulting in the insertion of an incorrect base.
In cellular models, the mutagenic potential of catechol estrogen-derived adducts has been investigated. While depurinating adducts from 4-hydroxyestrogens are considered highly mutagenic due to the error-prone nature of translesion synthesis past AP sites, stable adducts can also induce mutations. oup.comnih.gov For instance, studies using oligonucleotides containing site-specific stable DNA adducts derived from 2-hydroxyestrogen quinone methide have shown the induction of G to T and A to T transversions when transfected into simian kidney (COS-7) cells. nih.gov
The genotoxic and mutagenic effects of 2-OHE2 have been observed in various cellular models. Treatment of human mammary epithelial cells (MCF-10F) with 2-OHE2 has been shown to be mutagenic, although at higher doses compared to 4-OHE2. bslonline.org The formation of stable adducts like this compound contributes to this mutagenic potential.
| Cellular Model | Key Finding | Reference |
| Simian Kidney (COS-7) Cells | Stable DNA adducts from 2-hydroxyestrogen quinone methide induced G -> T and A -> T mutations. | nih.gov |
| Human Mammary Epithelial (MCF-10F) Cells | 2-OHE2 was found to be mutagenic, though less potent than 4-OHE2. | bslonline.org |
Enzymatic Regulation and Detoxification of Estrogen Metabolites Preceding Adduct Formation
Enzymes Modulating 2-Hydroxyestradiol (B1664083) Levels
2-Hydroxyestradiol (2-OHE2) is a major metabolite of estradiol (B170435), formed through hydroxylation primarily by cytochrome P450 enzymes like CYP1A2 and CYP3A4 in the liver and CYP1A1 in extrahepatic tissues. nih.govwikipedia.org While 2-OHE2 itself is considered to have weak carcinogenic activity, its subsequent metabolic pathways are pivotal. wikipedia.org Several key enzymes are responsible for its conversion into either harmless or reactive compounds.
Catechol-O-methyltransferase (COMT) is a crucial phase II detoxification enzyme that catalyzes the methylation of catechol estrogens, such as 2-OHE2 and 4-hydroxyestradiol (B23129) (4-OHE2). nih.govbio-rad.com This process involves the transfer of a methyl group from the co-substrate S-adenosylmethionine (SAM) to a hydroxyl group of the catechol estrogen, converting 2-OHE2 into 2-methoxyestradiol (B1684026) (2-ME). bio-rad.comahajournals.orgresearchgate.net
This methylation is a critical detoxification step for several reasons:
It inactivates the catechol estrogen, preventing its further oxidation into reactive semiquinones and quinones that can damage DNA. nih.gov
The resulting metabolite, 2-ME, is not only non-carcinogenic but also possesses antiproliferative and antiangiogenic properties. wikipedia.orgnih.gov
COMT exhibits a higher catalytic activity for the methylation of 2-OHE2 compared to 4-OHE2. wikipedia.org This preferential methylation of 2-OHE2 is a key factor in its lower carcinogenic potential compared to 4-OHE2. However, the activity of COMT can be competitively inhibited by other catechol compounds, such as catecholamines, which can potentially lead to an accumulation of catechol estrogens. ahajournals.orgnih.gov
Should 2-hydroxyestradiol be oxidized to its corresponding quinone, NAD(P)H:quinone oxidoreductases, specifically NQO1 and NQO2, serve as a critical line of defense. rarediseasesjournal.comresearchgate.net These flavoprotein enzymes catalyze the two-electron reduction of estrogen quinones back to their less reactive catechol estrogen forms. nih.govoup.com This reduction prevents the quinones from reacting with DNA to form depurinating adducts. rarediseasesjournal.comnih.gov
NQO1 is considered a key protective enzyme against the initiation of cancer by estrogens. oup.com Its induction can lead to a decrease in estrogen-DNA adducts. bslonline.org NQO2, a homolog of NQO1, also catalyzes the reduction of estrogen quinones and may play a similar protective role. nih.gov In fact, preliminary studies suggest that NQO2 might be even more efficient than NQO1 in reducing certain estrogen quinones. nih.gov
Another major pathway for the detoxification of 2-hydroxyestradiol involves conjugation reactions catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). oup.comresearchgate.netresearchgate.net These enzymes convert catechol estrogens into more water-soluble and biologically inactive forms that can be readily excreted from the body. d-nb.infonih.gov
Glucuronidation: UGTs catalyze the transfer of glucuronic acid to the hydroxyl groups of estrogens. oup.comresearchgate.net Several UGT isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A10, UGT2B4, and UGT2B7, have been shown to conjugate 2-hydroxyestradiol. oup.com
Sulfation: SULTs, such as SULT1A1, catalyze the sulfation of 2-hydroxyestradiol. oup.comd-nb.info
While these conjugation reactions are generally considered detoxification pathways, they can also compete with the COMT-mediated methylation of 2-OHE2. nih.gov This could potentially decrease the cellular levels of the antiproliferative metabolite 2-methoxyestradiol. nih.gov
Influence of Enzyme Activity on Adduct Burden
The balance between the activation and detoxification of estrogens directly impacts the level of estrogen-DNA adducts. A high ratio of depurinating estrogen-DNA adducts to estrogen metabolites and their conjugates is indicative of an imbalance in estrogen metabolism, favoring the formation of genotoxic species. dtic.mil
Reduced activity of protective enzymes like COMT and NQO1 can lead to an increased burden of estrogen-DNA adducts. nih.govresearchgate.net Inhibition of COMT has been shown to block the methylation of catechol estrogens, resulting in a significant increase in the levels of depurinating DNA adducts in cell culture models. nih.govnih.gov Similarly, decreased NQO1 activity allows for more catechol estrogen quinones to be available to react with DNA. rarediseasesjournal.com Conversely, the induction of protective enzymes like NQO1 can decrease the formation of these adducts. sci-hub.se
The interplay between activating enzymes (e.g., CYP1B1, which primarily forms 4-OHE2) and detoxifying enzymes is crucial. An imbalance, such as high CYP1B1 activity coupled with low COMT or NQO1 activity, can significantly increase the risk of forming high levels of estrogen-DNA adducts. dtic.milresearchgate.net
Studies on Genetic Polymorphisms Affecting Enzyme Function and Adduct Levels (in research models)
Genetic variations, or polymorphisms, in the genes encoding these metabolic enzymes can lead to interindividual differences in enzyme activity, thereby influencing susceptibility to the genotoxic effects of estrogens.
Table 1: Key Genetic Polymorphisms in Estrogen Metabolizing Enzymes and Their Functional Impact in Research Models
| Gene | Polymorphism | Functional Consequence | Impact on Adduct Levels |
| COMT | Val108Met (G to A transition) | Results in a low-activity enzyme (COMT-L). nih.govaacrjournals.org | Individuals with the low-activity COMT allele may have reduced methylation of catechol estrogens, potentially leading to higher levels of reactive quinones and an increased DNA adduct burden. nih.govdtic.milnih.gov |
| NQO1 | Pro187Ser, Arg139Trp | These variants lead to decreased catalytic activity and protein stability. nih.govnih.gov | Cells expressing these polymorphic variants show a reduced ability to detoxify estrogen quinones, resulting in a 2.5-fold increase in the formation of depurinating DNA adducts. nih.gov |
| UGT1A1 | (TA)n repeat in promoter | Affects the level of enzyme expression; the UGT1A128 allele (7 repeats) is associated with reduced expression and lower activity. oup.comnih.gov | Lower activity variants may lead to decreased conjugation and clearance of catechol estrogens, potentially altering the balance of estrogen metabolites. nih.gov |
| SULT1A1 | Arg213His (G to A transition) | The His variant (SULT1A12) exhibits lower enzyme activity and stability. d-nb.infonih.gov | The low-activity allele is associated with a decreased capacity to sulfate (B86663) estrogens, which could influence the overall metabolic profile and potentially the adduct burden. nih.gov |
Studies in research models have demonstrated the significant impact of these polymorphisms. For instance, in human mammary epithelial cells, polymorphic variants of NQO1 that result in decreased enzyme activity were shown to increase the formation of estrogen-DNA adducts. nih.govnih.gov Similarly, a common polymorphism in the COMT gene (Val108Met) leads to a thermolabile enzyme with 3-4 times lower activity, which has been associated with an increased risk for breast cancer in some studies, presumably due to the accumulation of reactive catechol estrogens. nih.govnih.govaacrjournals.org
Analytical Methodologies for 2 Hydroxy Estradiol 6 N3 Adenine Characterization in Research
Spectrometric Identification and Quantification
Spectrometric techniques are the cornerstone for the identification and quantification of 2-Hydroxy Estradiol (B170435) 6-N3-Adenine. These methods provide high sensitivity and structural information necessary to distinguish the adduct from a complex biological background.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of estrogen-DNA adducts due to its exceptional sensitivity and selectivity. farmaciajournal.com The technique involves separating the adduct from other sample components via liquid chromatography, followed by ionization and mass analysis. Electrospray ionization (ESI) is a commonly used technique for this purpose. farmaciajournal.com
For the analysis of related estrogen-adenine adducts, such as 4-OHE₂-N3-Ade, researchers have established specific selected-reaction monitoring (SRM) modes. aacrjournals.org In a typical positive-ion ESI mode, the instrument monitors the transition of the protonated molecular ion [M+H]⁺ to a specific, stable product ion generated through collision-induced dissociation (CID). For instance, the transition for 4-OHE₂-N3-Ade has been identified as m/z 422 → 257, where the product ion corresponds to a fragment of the estrogen moiety. aacrjournals.org A similar strategy would be applied for 2-Hydroxy Estradiol 6-N3-Adenine, with the specific mass transitions determined using a synthesized reference standard. The chromatography typically employs a C18 reversed-phase column with a gradient of water and an organic solvent like acetonitrile, often with a formic acid modifier to facilitate protonation. aacrjournals.orgresearchgate.net
Table 1: Illustrative LC-MS/MS Parameters for Estrogen-Adenine Adduct Analysis Parameters are based on established methods for analogous compounds and would be optimized for this compound.
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | Reversed-Phase C18 (e.g., 1.0 x 150 mm) | aacrjournals.org |
| Mobile Phase A | Water with 0.5% Formic Acid | aacrjournals.org |
| Mobile Phase B | Acetonitrile with 0.5% Formic Acid | aacrjournals.org |
| Flow Rate | 80 µL/min | aacrjournals.org |
| Gradient | Programmed from 10% B to 95% B | aacrjournals.org |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | farmaciajournal.com |
| Analysis Mode | Selected-Reaction Monitoring (SRM) | aacrjournals.org |
| Precursor Ion [M+H]⁺ | m/z 422 (for 4-OHE₂-N3-Ade analog) | aacrjournals.org |
| Product Ion | m/z 257 (for 4-OHE₂-N3-Ade analog) | aacrjournals.org |
| Collision Energy | ~40 eV (Optimized for specific adduct) | aacrjournals.orgnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
While LC-MS/MS is ideal for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of newly synthesized reference standards. NMR provides detailed information about the chemical environment of each atom in the molecule, confirming the covalent linkage between the 2-hydroxy estradiol and adenine (B156593) moieties at the correct positions.
For related equine estrogen-DNA adducts, comprehensive NMR studies, including 1H NMR, 13C NMR, and various 2D experiments (like COSY and HSQC), have been used to determine the precise stereochemistry and conformation of the adducts within an oligonucleotide duplex. nih.gov These studies reveal how the bulky estrogen moiety is oriented within the DNA groove and how it distorts the helical structure. nih.govacs.org Such analyses are crucial for understanding the biological consequences of the adduct, including its recognition by DNA repair enzymes. nih.gov Although specific NMR data for this compound is not widely published, the analytical approach would be analogous.
Synthesis of Reference Standards and Isotope-Labeled Analogs
The reliability of any quantitative analysis heavily depends on the availability of pure analytical standards. For LC-MS/MS, this includes both an unlabeled reference standard for identification and an isotope-labeled version for accurate quantification.
Chemical Synthesis Protocols for this compound
The synthesis of estrogen-purine adducts typically involves the reaction of a reactive estrogen quinone with the nucleobase. nih.gov The formation of this compound proceeds from the metabolic activation of estradiol to 2-hydroxyestradiol (B1664083) (2-OHE₂), which is then oxidized to the highly reactive estradiol-2,3-quinone (E₂-2,3-Q). mdpi.com This quinone is an electrophile that can react with the nucleophilic N3 position of adenine in DNA. mdpi.comnih.gov
A common laboratory synthesis strategy mimics this bioactivation. It may involve a one-pot reaction using a suitable oxidant to convert the catechol estrogen into its quinone form in the presence of adenine. nih.gov Following the reaction, the desired adduct must be purified from the complex mixture, typically using high-performance liquid chromatography (HPLC). nih.gov The final, purified compound serves as the reference standard. clearsynth.com
Utility of Labeled Standards for Quantitative Analysis
Quantitative accuracy in LC-MS/MS analysis is significantly improved by using a stable isotope-labeled internal standard. nih.govresearchgate.net An ideal internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). lumiprobe.comunl.edu
This labeled analog (e.g., 2-Hydroxy Estradiol-d₄ 6-N3-Adenine) is added to the biological sample at a known concentration before sample preparation. Because it co-elutes with the unlabeled, endogenous analyte and experiences identical ionization efficiency and matrix effects, it can correct for any sample loss during extraction and purification and for variations in instrument response. nih.govresearchgate.net The ratio of the signal from the native analyte to the signal from the isotope-labeled standard allows for precise and accurate quantification, even at very low concentrations. unl.edu The synthesis of these labeled standards can be achieved by using a labeled estrogen or a labeled adenine in the synthesis protocol. nih.govdtic.mil
Methodologies for Adduct Detection in Cellular and In Vitro DNA Samples
Detecting this compound in biological samples, such as from cell cultures or in vitro experiments, involves a multi-step process designed to isolate the adduct for analysis.
The general workflow is as follows:
Exposure: Cells or isolated DNA are incubated with the parent estrogen (e.g., 17β-estradiol) or its catechol metabolite (2-OHE₂). aacrjournals.orgnih.gov
DNA Extraction: The cellular DNA is carefully extracted and purified to remove proteins, lipids, and other macromolecules.
DNA Hydrolysis: The purified DNA is enzymatically or chemically hydrolyzed to break it down into its constituent components. This step is critical as it releases the adducted base (this compound) from the DNA backbone. nih.gov The N3-adenine adduct is a depurinating adduct, meaning it destabilizes the glycosyl bond, which can lead to its spontaneous release from the DNA strand, forming an apurinic site. nih.gov
Sample Cleanup: The resulting hydrolysate is often subjected to solid-phase extraction (SPE) to concentrate the adducts and remove interfering substances like unmodified nucleosides.
LC-MS/MS Analysis: The cleaned-up sample, spiked with the isotope-labeled internal standard, is injected into the LC-MS/MS system for quantification. aacrjournals.orgnih.gov
This methodology has been successfully applied to detect and quantify various estrogen-DNA adducts in different biological models, including human breast cancer cells, providing crucial insights into the genotoxic pathways of estrogens. aacrjournals.orgnih.gov
Comparative Biochemical Analysis of Estrogen Derived Dna Adducts
Comparison with 4-Hydroxyestradiol-Derived Adducts (e.g., 4-OH E2-1-N3 Adenine (B156593), 4-OH E2-1-N7 Guanine)
The 2-hydroxylation and 4-hydroxylation of estradiol (B170435) (E2) lead to the formation of 2-hydroxyestradiol (B1664083) (2-OHE2) and 4-hydroxyestradiol (B23129) (4-OHE2), respectively. These catechol estrogens are further oxidized to their corresponding quinones, estradiol-2,3-quinone (E2-2,3-Q) and estradiol-3,4-quinone (B1197220) (E2-3,4-Q). These quinones react with DNA to form different types of adducts.
The adduct 2-Hydroxy Estradiol 6-N3-Adenine is formed from the reaction of E2-2,3-Q with adenine in DNA. In contrast, the 4-hydroxylation pathway, which is considered more genotoxic, primarily yields depurinating adducts. rupahealth.com The reactive quinones derived from 4-OHE2, namely E2-3,4-Q, readily react with DNA to form adducts such as 4-OH E2-1-N3 Adenine and 4-OH E2-1-N7 Guanine (B1146940). rupahealth.comaacrjournals.org These adducts are formed through a Michael addition reaction between the quinone and the purine (B94841) bases of DNA. aacrjournals.org
While both 2-OHE2 and 4-OHE2 can be metabolically activated to form DNA adducts, the adducts derived from the 4-hydroxylation pathway are considered more carcinogenic. wikipedia.org Animal studies have demonstrated that 4-catechols and their quinones possess significantly greater carcinogenic activity than their 2-hydroxy counterparts. aacrjournals.org
| Feature | 2-Hydroxy Estradiol Derived Adducts (e.g., this compound) | 4-Hydroxyestradiol Derived Adducts (e.g., 4-OH E2-1-N3 Adenine, 4-OH E2-1-N7 Guanine) |
|---|---|---|
| Precursor Metabolite | 2-Hydroxyestradiol (2-OHE2) -> Estradiol-2,3-quinone (E2-2,3-Q) | 4-Hydroxyestradiol (4-OHE2) -> Estradiol-3,4-quinone (E2-3,4-Q) |
| Primary Type of Adduct | Stable Adducts. nih.gov | Depurinating Adducts. nih.govresearchgate.net |
| Site of Adduction on Purine Base | Exocyclic amino group of guanine or adenine. aacrjournals.org | N3 position of adenine and N7 position of guanine. aacrjournals.orgresearchgate.net |
| Associated Carcinogenic Potential | Considered less harmful. nih.gov | Strongly linked to cancer initiation. rupahealth.comnih.gov |
Differential Reactivity and Biological Consequences of 2-Hydroxylation vs. 4-Hydroxylation Pathway Adducts
The structural differences between the quinones derived from 2-OHE2 and 4-OHE2 account for their differential reactivity with DNA and subsequent biological consequences. E2-3,4-Q, derived from the 4-hydroxylation pathway, is more electrophilic and reacts readily with the N7 position of guanine and the N3 position of adenine to form depurinating adducts. mdpi.com These adducts, such as 4-OHE2-1-N7-Guanine and 4-OHE2-1-N3-Adenine, are unstable and lead to the loss of the purine base from the DNA backbone, creating an apurinic site. aacrjournals.orgnih.gov These apurinic sites are highly mutagenic if not repaired correctly and are considered a critical step in the initiation of cancer. oup.comspandidos-publications.com
In contrast, the quinones from the 2-hydroxylation pathway, E2-2,3-Q, tend to form stable adducts. aacrjournals.orgnih.gov These adducts are formed by the reaction of the quinone with the exocyclic amino groups of guanine and adenine. aacrjournals.org While these stable adducts can also be mutagenic, they are generally considered less harmful than the depurinating adducts generated from the 4-hydroxylation pathway. nih.gov The formation of stable adducts does not typically lead to the loss of the DNA base.
The greater carcinogenic potential of the 4-hydroxylation pathway is attributed to the high levels of depurinating adducts it produces, which can lead to a higher frequency of mutations. aacrjournals.orgnih.gov
Relative Contributions to DNA Damage Mechanisms
Both the 2-hydroxylation and 4-hydroxylation pathways of estrogen metabolism contribute to DNA damage, but their mechanisms and significance differ. The 4-hydroxylation pathway is considered the major pathway for genotoxic damage due to its propensity to form large quantities of depurinating adducts. aacrjournals.orgresearchgate.net The resulting apurinic sites are a significant source of mutations that can initiate cancer. researchgate.netspandidos-publications.com The levels of these depurinating adducts have been found to be higher in women with breast cancer, suggesting a direct role in the etiology of the disease. nih.govmdpi.com
Future Directions in Academic Research on 2 Hydroxy Estradiol 6 N3 Adenine
Advanced In Vitro and Cell-Based Models for Mechanistic Studies
Future research will likely employ sophisticated in vitro and cell-based models to better understand the mechanisms of 2-OHE2-6-N3-Ade formation and its biological consequences. While studies have utilized cell lines like MCF-7 and MCF-10F to investigate estrogen metabolism and DNA damage, there is a move towards more complex systems that better mimic the in vivo environment. imrpress.comnih.govcancerbiomed.orgmedcraveonline.comclinexprheumatol.org
The development of three-dimensional (3D) organoid cultures derived from human breast tissue represents a significant step forward. These models more accurately reflect the cellular heterogeneity and architecture of the original tissue, providing a more relevant context for studying how 2-OHE2-6-N3-Ade is formed and processed within the breast epithelium.
Furthermore, co-culture systems that incorporate different cell types found in the breast microenvironment, such as fibroblasts and immune cells, will be crucial. These models can help elucidate how interactions between different cells influence estrogen metabolism and the cellular response to DNA adducts like 2-OHE2-6-N3-Ade.
Elucidation of DNA Repair Mechanisms Specific to Depurinating Estrogen Adducts
A critical area of future investigation is the specific DNA repair pathways that recognize and remove depurinating estrogen adducts, including 2-OHE2-6-N3-Ade. The loss of the adducted base leaves behind an apurinic (AP) site, which is a substrate for the Base Excision Repair (BER) pathway. bmbreports.orgnih.gov
Future studies will aim to identify the specific DNA glycosylases that initiate the repair of these lesions. While the general steps of BER are well-known, the precise enzymes involved in recognizing the unique structural distortion caused by the remnant of the 2-hydroxy estradiol (B170435) moiety may be specific. Advanced techniques such as CRISPR-Cas9 gene editing can be used to create cell lines deficient in specific BER enzymes, allowing researchers to pinpoint their roles in the repair of 2-OHE2-6-N3-Ade.
Moreover, the interplay between BER and other DNA repair pathways, such as Nucleotide Excision Repair (NER), in the context of estrogen-induced DNA damage warrants further investigation. While depurinating adducts are primarily handled by BER, the potential for NER to recognize and repair bulky stable adducts formed from estrogen metabolism suggests a complex and coordinated cellular response to this type of genotoxic stress. bmbreports.org
Investigating the Role of 2-Hydroxy Estradiol 6-N3-Adenine in Broader Cellular Stress Responses (excluding clinical outcomes)
The formation of DNA adducts is a form of cellular stress that can trigger a variety of signaling cascades beyond DNA repair. Future research will explore how 2-OHE2-6-N3-Ade contributes to broader cellular stress responses, excluding direct clinical outcomes.
One area of focus will be the activation of stress-activated protein kinase (SAPK) pathways, such as the JNK and p38 MAPK pathways. bmbreports.org These pathways are known to be activated by various forms of cellular stress, including DNA damage, and can influence cell fate decisions. Investigating how the presence of 2-OHE2-6-N3-Ade and the subsequent repair process modulate these signaling cascades will provide a more comprehensive understanding of the cellular response to this specific type of DNA lesion.
Another avenue of research is the potential for 2-OHE2-6-N3-Ade to induce oxidative stress. The metabolic activation of catechol estrogens to quinones is associated with the production of reactive oxygen species (ROS). imrpress.comnih.govcancerbiomed.orgacs.org Studies will aim to determine whether the formation of this adduct is directly linked to an increase in intracellular ROS levels and how this, in turn, impacts other cellular processes, such as mitochondrial function and the unfolded protein response.
Development of Novel Chemical Probes to Study Adduct Formation and Repair Dynamics (excluding therapeutic development)
A significant challenge in studying DNA adducts is their low abundance and transient nature. The development of novel chemical probes will be instrumental in advancing our understanding of 2-OHE2-6-N3-Adenine formation and repair dynamics in real-time and within intact cells.
Researchers are working on creating "click-chemistry" compatible estrogen analogs that can be metabolically incorporated into DNA. researchgate.net These probes would allow for the specific labeling and subsequent visualization or pull-down of DNA fragments containing the adduct, enabling a more precise analysis of where and when these adducts form within the genome.
Furthermore, the development of fluorescent probes that can specifically recognize the apurinic sites generated by the depurination of 2-OHE2-6-N3-Ade would provide a powerful tool for monitoring the dynamics of adduct formation and repair in living cells. Such probes would allow researchers to visualize the entire process, from the initial adduction event to the final restoration of the correct DNA sequence, providing unprecedented insights into the spatiotemporal regulation of these events.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting and quantifying 2-Hydroxy Estradiol 6-N3-Adenine in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Key steps include:
- Sample Preparation : Use solid-phase extraction (SPE) to isolate the compound from plasma or tissue homogenates.
- Chromatography : Employ a C18 reverse-phase column with a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid) to resolve this compound from structurally similar metabolites .
- Validation : Include calibration curves (1–100 ng/mL), intra-/inter-day precision (<15% RSD), and recovery rates (>80%) to ensure reproducibility .
Q. How can researchers synthesize this compound with high purity?
- Methodological Answer : A modified Mitsunobu reaction is commonly used:
- Step 1 : React estradiol derivatives with adenine analogs in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) under anhydrous conditions.
- Step 2 : Purify the product via flash chromatography (silica gel, dichloromethane/methanol gradient) and confirm purity using NMR (¹H and ¹³C) and high-resolution MS .
- Critical Note : Monitor reaction progress via thin-layer chromatography (TLC) to minimize byproducts like 4-hydroxy isomers .
Advanced Research Questions
Q. How does cytochrome P450 (CYP) enzyme variability influence the metabolic stability of this compound?
- Methodological Answer :
- Experimental Design : Use human liver microsomes (HLMs) from donors with genotyped CYP3A4/CYP1B1 polymorphisms. Incubate this compound with NADPH-regenerating systems and quantify metabolites via LC-MS/MS.
- Data Analysis : Calculate kinetic parameters (Km, Vmax) using Michaelis-Menten models. Compare metabolic rates across CYP isoforms to identify dominant pathways .
- Contradiction Resolution : If data conflicts (e.g., higher 2-hydroxylation in CYP1B1 vs. CYP3A4), validate using recombinant enzyme assays and siRNA-mediated CYP knockdown in cell models .
Q. What experimental strategies can resolve contradictions in estrogen receptor (ER) binding affinity data for this compound?
- Methodological Answer :
- Competitive Binding Assays : Perform radiolabeled estradiol displacement studies in ERα/ERβ-transfected HEK293 cells. Include controls for nonspecific binding (e.g., diethylstilbestrol).
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions between the compound and ER ligand-binding domains. Compare binding energies with experimental IC50 values .
- Statistical Approach : Apply Bland-Altman analysis to assess inter-laboratory variability in binding assays .
Data Presentation and Validation
Q. How should researchers present and statistically validate raw data for this compound in peer-reviewed studies?
- Methodological Answer :
- Tables : Include processed data (mean ± SD) for key parameters (e.g., enzyme kinetics, receptor binding). Use footnotes to explain outlier exclusion criteria .
- Graphs : Plot dose-response curves (log[concentration] vs. response) with nonlinear regression fits. For comparative studies, use bar graphs with error bars and asterisks denoting significance (p < 0.05) .
- Uncertainty Analysis : Report confidence intervals (95%) for kinetic parameters and use Grubbs’ test to identify outliers .
Metabolic Pathway Elucidation
Q. What in vitro and in vivo models are optimal for studying the 2-hydroxylation pathway of this compound?
- Methodological Answer :
- In Vitro : Primary hepatocytes from human or murine sources, incubated with CYP inhibitors (e.g., ketoconazole for CYP3A4). Monitor metabolite formation over 24 hours .
- In Vivo : Use ovariectomized rodent models supplemented with this compound. Collect urine/fecal samples for glucuronide and sulfate conjugate analysis via LC-MS/MS .
- Advanced Tip : Isotopic labeling (e.g., ¹⁴C at the 6-N3 position) can track metabolite distribution in tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
